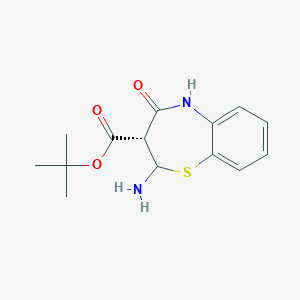
tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate is a complex organic compound that belongs to the benzothiazepine family. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a benzothiazepine ring. Benzothiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiazepine core, followed by the introduction of the tert-butyl group and the amino group. The reaction conditions often involve the use of anhydrous solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous synthesis, which can be more efficient and sustainable compared to batch processes . The use of flow microreactors can also help in scaling up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Catalysts like palladium or nickel can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
tert-Butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cardiovascular diseases and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]phenylcarbamate: Another compound with a tert-butyl group, known for its biological activities.
tert-Butyl hydroperoxide: Used in oxidation reactions and as a reagent in organic synthesis.
Uniqueness
tert-Butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate is unique due to its specific structure, which combines a benzothiazepine ring with a tert-butyl group and an amino group
Propiedades
Fórmula molecular |
C14H18N2O3S |
|---|---|
Peso molecular |
294.37 g/mol |
Nombre IUPAC |
tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate |
InChI |
InChI=1S/C14H18N2O3S/c1-14(2,3)19-13(18)10-11(15)20-9-7-5-4-6-8(9)16-12(10)17/h4-7,10-11H,15H2,1-3H3,(H,16,17)/t10-,11?/m0/s1 |
Clave InChI |
WBSSQFGWRORLAX-VUWPPUDQSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H]1C(SC2=CC=CC=C2NC1=O)N |
SMILES canónico |
CC(C)(C)OC(=O)C1C(SC2=CC=CC=C2NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Pyrrolidinedicarboxylic acid, 2-[(2,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327805.png)
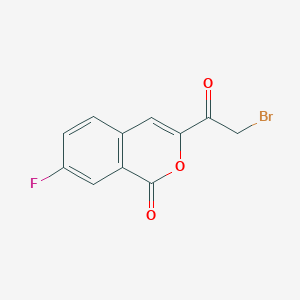

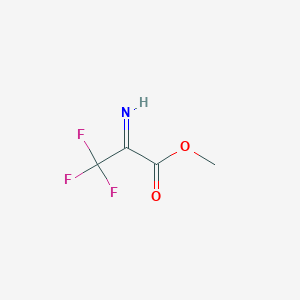
![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine](/img/structure/B12327845.png)
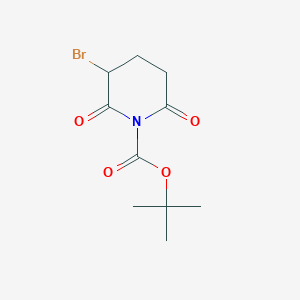
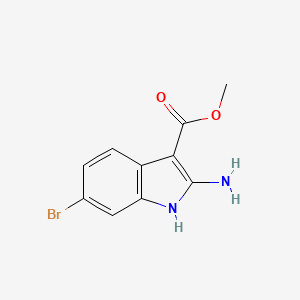
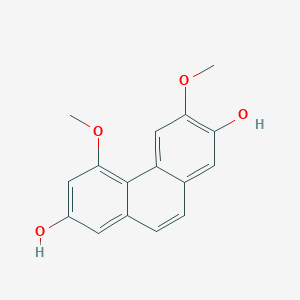
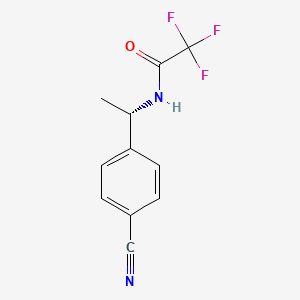
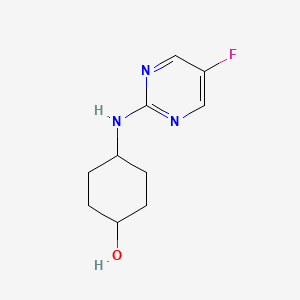
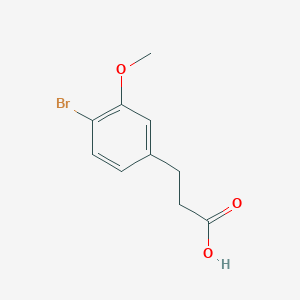
![4-chloro-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12327888.png)
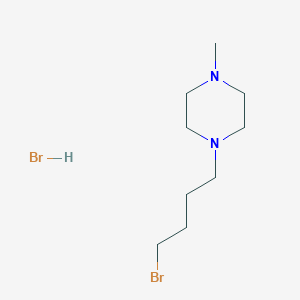
![Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
